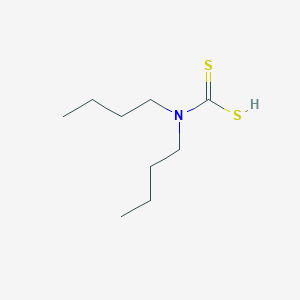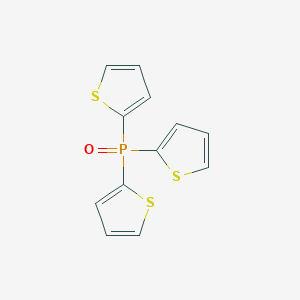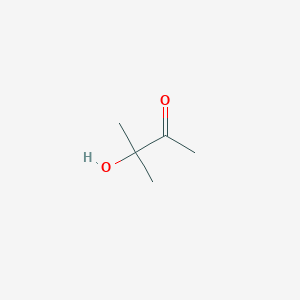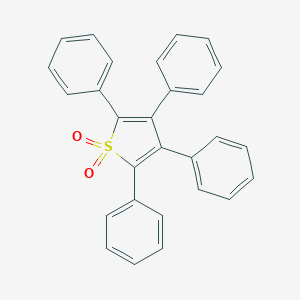
2,3,4,5-Tetraphenylthiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetraphenylthiophene 1,1-dioxide (TPTD) is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. This compound possesses a unique molecular structure that allows for its application in various fields, including optoelectronics, photovoltaics, and sensing.
Mechanism Of Action
The unique molecular structure of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide allows for its efficient charge transport properties. Its conjugated backbone facilitates the movement of electrons, making it an ideal component for electronic devices.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide. However, studies have shown that it is non-toxic and does not pose any significant health risks.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is its high purity and yield, making it an ideal component for lab experiments. However, its limited solubility in common solvents can pose a challenge in certain applications.
Future Directions
1. The development of new synthesis methods to improve the yield and purity of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
2. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in new applications, such as sensing and catalysis.
3. The development of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide-based materials for flexible electronics.
4. The exploration of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's potential as a component for energy storage devices.
5. The investigation of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide's properties in different environments, such as under extreme temperatures or pressures.
In conclusion, 2,3,4,5-Tetraphenylthiophene 1,1-dioxide is a promising compound with unique properties that make it an ideal component for various applications in materials science and organic electronics. Further research is needed to fully understand its potential and to explore new applications.
Synthesis Methods
The synthesis of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide involves the reaction of 2,3,4,5-tetraphenylthiophene with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2,3,4,5-Tetraphenylthiophene 1,1-dioxide.
Scientific Research Applications
2,3,4,5-Tetraphenylthiophene 1,1-dioxide has been extensively studied for its potential application in organic electronics. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising performance in photovoltaic devices and field-effect transistors.
properties
CAS RN |
1059-75-2 |
|---|---|
Product Name |
2,3,4,5-Tetraphenylthiophene 1,1-dioxide |
Molecular Formula |
C28H20O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2,3,4,5-tetraphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2S/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
InChI Key |
MCIARMBFBVAZDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




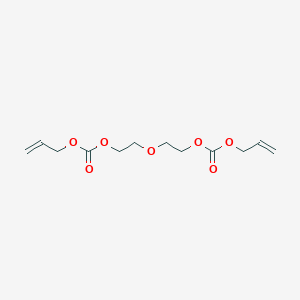
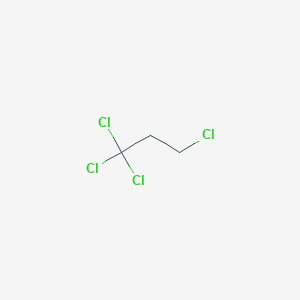

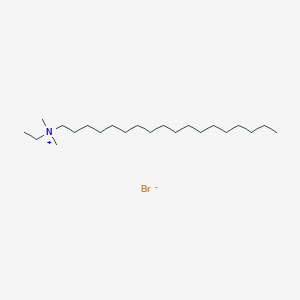
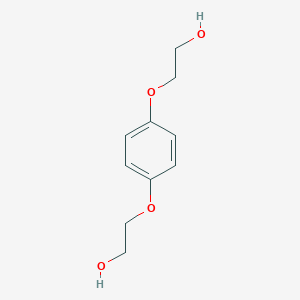
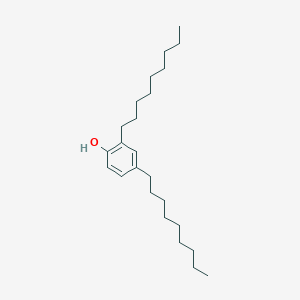
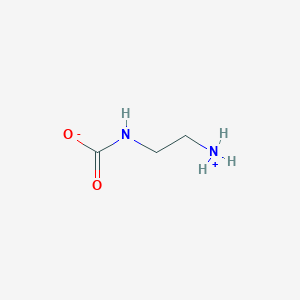
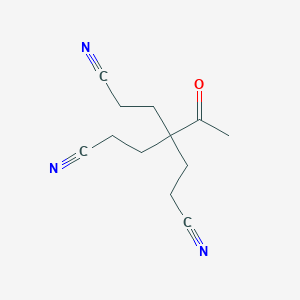
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
